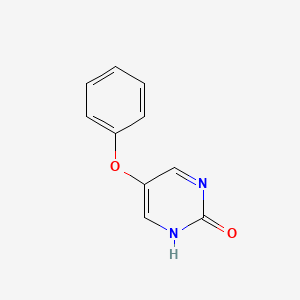
2(1H)-Pyrimidinone, 5-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 5-phenoxy- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an important intermediate in the synthesis of several biologically active compounds, and its unique chemical structure makes it a valuable tool in drug discovery research. In
Scientific Research Applications
Bronchodilator and Antiulcer Activities
A series of 5-phenoxy-2(1H)-pyrimidinones were evaluated for their potential as bronchodilators and antiulcer agents. Compounds in this series demonstrated significant bronchodilator activity, with some showing greater effectiveness than theophylline. Additionally, certain analogues exhibited potent antiulcer effects, outperforming the clinically used antiulcer agent carbenoxolone (Lipinski et al., 1980).
Glucose Control in Type 2 Diabetes
2(1H)-pyrimidinone,5-(3-methylphenoxy) (MLR-1023) is being explored as a treatment for type 2 diabetes. Studies revealed that MLR-1023 effectively reduced blood glucose levels without increasing insulin secretion. It works by allosterically activating the Lyn kinase, a nonreceptor-linked Src-related tyrosine kinase, crucial for glucose lowering (Saporito et al., 2012).
Metal Complexation and Environmental Applications
A hydroxypyrimidinone-functionalized sepharose, derived from 2(1H)-pyrimidinone, was developed for its metal chelating capacity. This compound demonstrated high efficiency in sequestering metal ions, suggesting potential environmental applications for metal ion removal (Esteves et al., 2005).
Radiosensitization in Cancer Treatment
5-Iodo-2-pyrimidinone-2′-deoxyribose (IPdR), a pyrimidinone nucleoside prodrug, was investigated for its potential as a radiosensitizer in cancer treatment. Studies indicated that IPdR could effectively enhance radiosensitivity in certain cancer cell types, offering a promising approach for improving radiotherapy outcomes (Seo et al., 2004).
Future Directions
properties
IUPAC Name |
5-phenoxy-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10-11-6-9(7-12-10)14-8-4-2-1-3-5-8/h1-7H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOGQHYZMXAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



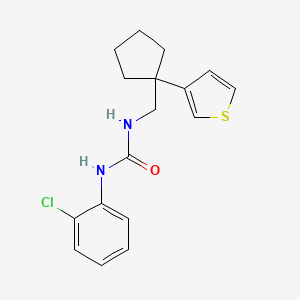
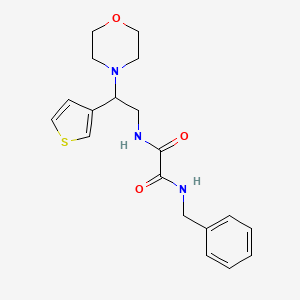

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2581875.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2581876.png)
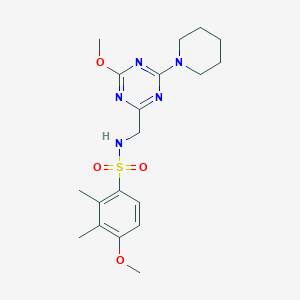

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2581882.png)
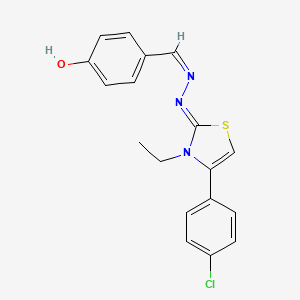
![6-((2-Bromophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2581885.png)
![N-[[4-(4-Phenyl-1-prop-2-enoylpiperidine-4-carbonyl)morpholin-2-yl]methyl]acetamide](/img/structure/B2581890.png)
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(3-methylimidazol-4-yl)methanone](/img/structure/B2581891.png)